3,5-Dichlorosalicylic acid

Descripción general

Descripción

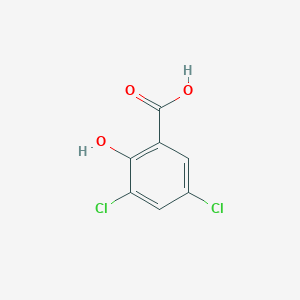

Ácido 3,5-diclorosalicílico: es un derivado clorado del ácido salicílico, conocido por sus propiedades bioactivas. También se conoce como ácido 3,5-dicloro-2-hidroxibenzoico. Este compuesto se caracteriza por la presencia de dos átomos de cloro en las posiciones 3 y 5 del anillo de benceno, junto con un grupo hidroxilo en la posición 2 y un grupo carboxilo en la posición 1. La fórmula molecular del ácido 3,5-diclorosalicílico es C7H4Cl2O3, y tiene un peso molecular de 207.01 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 3,5-diclorosalicílico se puede sintetizar mediante la cloración del ácido salicílico. El proceso implica disolver ácido salicílico en ácido acético glacial y luego introducir gas cloro en la solución a una temperatura controlada de 8-20°C. La reacción se lleva a cabo típicamente durante aproximadamente 8 horas, seguida de una hora adicional de tiempo de reacción después de que se completa la introducción de cloro. El producto luego se enfría, se filtra, se lava con ácido y agua, y se seca para obtener ácido 3,5-diclorosalicílico .

Métodos de producción industrial: En entornos industriales, la producción de ácido 3,5-diclorosalicílico sigue un proceso de cloración similar pero a mayor escala. El uso de ácido sulfúrico humeante y un catalizador de yoduro de potasio puede mejorar la eficiencia de la reacción de cloración. La mezcla de reacción se calienta a 70-75°C, y se introduce gas cloro hasta que se forma el producto deseado. La mezcla de reacción se vierte luego en agua con hielo, se filtra y se seca para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3,5-diclorosalicílico experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de cloro en el compuesto se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Reacciones de oxidación: El grupo hidroxilo se puede oxidar para formar quinonas correspondientes.

Reacciones de reducción: El grupo carboxilo se puede reducir para formar derivados de alcohol.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se pueden utilizar reactivos como hidróxido de sodio o hidróxido de potasio para facilitar las reacciones de sustitución.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reacciones de reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se emplean comúnmente.

Principales productos formados:

Reacciones de sustitución: Productos con diferentes grupos funcionales que reemplazan los átomos de cloro.

Reacciones de oxidación: Derivados de quinona.

Reacciones de reducción: Derivados de alcohol.

Aplicaciones Científicas De Investigación

Biochemical Studies

DCSA has been studied for its interaction with proteins, particularly as an inhibitor of human enzymes. A notable study detailed the interaction between DCSA and aldehyde reductase (ALR1), revealing its potential as a selective inhibitor for human 20alpha-hydroxysteroid dehydrogenase (AKR1C1). The structure of this complex was determined at a resolution of 2.41 Å, providing insights into inhibitor binding and selectivity .

Agricultural Applications

Recent research has explored the use of DCSA derivatives in agriculture. A patented ionic derivative, choline 3,5-dichlorosalicylate, was tested in sugar beet cultivation. The study assessed various treatments' effects on root yield and sugar polarization under different weather conditions. Results indicated significant improvements in root yield when treated with DCSA compared to control groups .

Environmental Monitoring

DCSA is also utilized as a reference standard in environmental analysis. It aids in the detection of pollutants in water sources, contributing to the assessment of water quality and safety . Its stability and effectiveness make it a valuable tool for environmental chemists.

Case Study 1: Inhibition of Enzymatic Activity

A study published in the Archives of Biochemistry and Biophysics demonstrated that DCSA effectively inhibits ALR1 activity. The inhibition mechanism was characterized through kinetic studies, showing that DCSA binds to the enzyme's active site, preventing substrate access .

Case Study 2: Agricultural Field Trials

Field trials conducted on sugar beet crops revealed that applying choline 3,5-dichlorosalicylate significantly enhanced root yields by approximately 30% compared to untreated controls. The trial results are summarized in Table 1 below:

| Treatment | Root Yield (kg/ha) | Sugar Polarization (%) |

|---|---|---|

| Control | 50 | 12 |

| Choline this compound | 65 | 14 |

The data indicate that DCSA not only improves yield but also enhances sugar content in crops .

Mecanismo De Acción

El mecanismo de acción del ácido 3,5-diclorosalicílico implica su interacción con objetivos moleculares específicos:

Inhibición de enzimas: Actúa como un inhibidor de la 20α-hidroxiesteroide deshidrogenasa humana, que juega un papel en el metabolismo de los esteroides.

Unión a proteínas: El compuesto exhibe transferencia de protones intramolecular en estado excitado (ESIPT) y se une a proteínas como la albúmina sérica bovina, afectando su estructura y función.

Comparación Con Compuestos Similares

Compuestos similares:

- Ácido 3,4-diclorosalicílico

- Ácido 3,6-diclorosalicílico

- Ácido 4,5-diclorosalicílico

- Ácido 4,6-diclorosalicílico

Comparación:

- El ácido 3,5-diclorosalicílico es único debido a las posiciones específicas de los átomos de cloro, lo que influye en su reactividad química y actividad biológica. Por ejemplo, el ácido 3,6-diclorosalicílico tiene átomos de cloro en las posiciones 3 y 6, lo que da como resultado diferentes efectos estéricos y electrónicos en comparación con el ácido 3,5-diclorosalicílico .

Actividad Biológica

3,5-Dichlorosalicylic acid (DCSA) is a derivative of salicylic acid known for its significant biological activities, particularly in pharmacology and plant biology. This article delves into the compound's biological effects, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₇H₄Cl₂O₃

- CAS Number : 320-72-9

- Molecular Weight : 191.01 g/mol

DCSA exhibits various biological activities through different mechanisms:

- Inhibition of Enzymes : DCSA has been identified as a potent inhibitor of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1), which plays a role in steroid metabolism. The binding interactions were characterized using X-ray crystallography, revealing a network of hydrogen bonds with the enzyme active site .

- Interaction with Proteins : Studies have shown that DCSA interacts with bovine serum albumin (BSA), a model transport protein. This interaction is characterized by excited-state intramolecular proton transfer (ESIPT), which may influence the bioavailability and distribution of the compound in biological systems .

- Anti-inflammatory Effects : Similar to salicylic acid, DCSA exhibits anti-inflammatory properties. It has been suggested that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Inhibition of AKR1C1 :

- A study published in Archives of Biochemistry and Biophysics detailed the structural analysis of DCSA as an inhibitor of AKR1C1. The findings indicated that DCSA binds effectively to the enzyme, disrupting its function and highlighting its potential as a therapeutic agent in conditions where steroid metabolism is dysregulated .

- Impact on Plant Defense Mechanisms :

- Cytotoxicity Studies :

Propiedades

IUPAC Name |

3,5-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJGWCQEGROXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044914 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline powder; [MSDSonline] | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: SUBLIMES, SLIGHT DECOMP | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DIL ALC, RHOMBIC PRISMS | |

CAS No. |

320-72-9 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6PXR32G3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-221 °C | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.